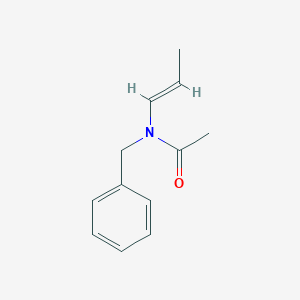

N-Benzyl-N-(prop-1-en-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Benzyl-N-(prop-1-en-1-yl)acetamide is an organic compound with the molecular formula C12H15NO It is characterized by the presence of a benzyl group, a prop-1-en-1-yl group, and an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzyl-N-(prop-1-en-1-yl)acetamide can be synthesized through the reaction of benzenemethanamine (benzylamine) with acetic anhydride and N-propylidene. The reaction typically involves the following steps:

Formation of N-propylidene-benzenemethanamine: Benzylamine reacts with propionaldehyde to form N-propylidene-benzenemethanamine.

Acetylation: The N-propylidene-benzenemethanamine is then acetylated using acetic anhydride to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Oxidation Reactions

The electron-rich alkene in the prop-1-en-1-yl group undergoes oxidation under controlled conditions.

Mechanism : Oxidation proceeds via electrophilic attack on the alkene, forming intermediates such as epoxides or diols, which further decompose.

Reduction Reactions

The compound’s alkene and amide groups participate in reduction pathways.

Mechanism : Catalytic hydrogenation follows a syn-addition pathway, while borohydride reduction targets the amide carbonyl in specific conditions.

Radical Cyclization

The enamide structure enables radical-mediated cyclization, forming nitrogen-containing heterocycles.

Mechanism : Initiation by abstracting a hydrogen atom generates an amidyl radical, which undergoes 5-endo-trig cyclization (Fig. 1).

Figure 1 : Radical cyclization pathway to γ-lactams.

Radical intermediate→Cyclization→ Lactam

Electrophilic Substitution

The benzyl group undergoes electrophilic aromatic substitution (EAS).

| Reagent/Conditions | Product(s) | Key Observations | Source |

|---|---|---|---|

| HNO₃/H₂SO₄ | Nitro derivatives (para-substituted) | Moderate yields due to steric hindrance from the acetamide group. | |

| Cl₂/FeCl₃ | Chlorinated benzyl derivatives | Limited reactivity at the meta position. |

Vilsmeier–Haack Reaction

The enamide acts as a substrate for formylation or acyloxylation.

| Conditions | Product(s) | Key Observations | Source |

|---|---|---|---|

| POCl₃/DMF | 2-Chloro-5-methylpyridine-3-carbaldehyde | Regioselective formylation at the α-position of the enamide. |

Mechanism : The Vilsmeier reagent (Cl–P=O) electrophilically attacks the electron-rich alkene, followed by cyclization (Fig. 2).

Figure 2 : Vilsmeier-mediated pyridine synthesis.

Enamide→Electrophilic attack→Cyclization→Pyridine derivative

Thermal Rearrangements

Heating induces -sigmatropic shifts or retro-ene reactions.

| Conditions | Product(s) | Key Observations | Source |

|---|---|---|---|

| 150°C, toluene | Isomeric enamides | Equilibration between E and Z rotamers via N–C bond rotation. |

Kinetics : Rotational barriers (ΔG‡) range from 8–31 kcal/mol, depending on substituent bulk .

Acid/Base-Mediated Reactions

The acetamide group undergoes hydrolysis or rearrangement.

| Conditions | Product(s) | Key Observations | Source |

|---|---|---|---|

| HCl/H₂O, reflux | Benzylamine + prop-1-en-1-yl acetic acid | Complete hydrolysis of the amide bond. | |

| NaOH/EtOH | Degradation products | Base-induced elimination or β-hydride shifts. |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

N-Benzyl-N-(prop-1-en-1-yl)acetamide exhibits potential anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies on related compounds have shown significant activity against breast and prostate cancer cell lines, suggesting that this compound may possess similar effects due to its structural analogies .

Neuroprotective Effects

The compound's interaction with sigma receptors has been investigated for neuroprotective applications. Sigma receptor agonists have been linked to therapeutic effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of this compound to modulate these receptors could lead to novel treatments for such conditions .

Organic Synthesis

Reagent in Chemical Reactions

this compound serves as an important reagent in organic synthesis, particularly in the formation of enamides and other derivatives. Its reactivity allows it to participate in various coupling reactions, which are essential for synthesizing complex organic molecules .

Synthesis of Bioactive Compounds

The compound can act as a precursor in the synthesis of bioactive molecules. For example, it has been utilized in the synthesis of derivatives that exhibit antimicrobial and antifungal activities. The versatility of this compound makes it a valuable building block in pharmaceutical chemistry .

Case Study 1: Anticancer Research

In a study published by the Royal Society of Chemistry, researchers synthesized derivatives of this compound and evaluated their anticancer activity against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than those of established chemotherapeutics, highlighting the compound's potential as a lead structure for developing new anticancer agents .

Case Study 2: Sigma Receptor Modulation

Another significant study explored the sigma receptor modulation by this compound analogs. The findings suggested that these compounds could enhance cognitive function in animal models, providing a basis for further exploration into their use as neuroprotective agents .

Mechanism of Action

The mechanism of action of N-Benzyl-N-(prop-1-en-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific context of its use, such as in biological or chemical systems .

Comparison with Similar Compounds

Similar Compounds

N-(Prop-2-en-1-yl)acetamide: This compound has a similar structure but differs in the position of the double bond.

N-Benzyl-N-methylethanolamine: Another related compound with a different functional group.

Uniqueness

N-Benzyl-N-(prop-1-en-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-Benzyl-N-(prop-1-en-1-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, efficacy against various biological targets, and structure-activity relationships (SAR).

Structure and Properties

This compound, with the chemical formula C12H15NO, features a benzyl group attached to an acetamide moiety, which is further substituted with a prop-1-en-1-yl group. This structure is significant as it influences the compound's interactions with biological targets.

1. Src Kinase Inhibition

A study evaluated the Src kinase inhibitory activity of various N-benzyl substituted acetamides, including this compound. The compound demonstrated significant inhibitory effects on c-Src kinase in engineered cell lines:

| Compound | GI50 (µM) in NIH3T3/c-Src527F | GI50 (µM) in SYF/c-Src527F |

|---|---|---|

| 8a (this compound) | 1.34 | 2.30 |

These results indicate that this compound is one of the most potent inhibitors in this series, suggesting its potential in cancer therapeutics targeting Src kinase pathways .

2. SARS-CoV-2 RdRp Inhibition

Research has indicated that N-benzyl-acetamides can act as inhibitors of the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. In a series of compounds tested, this compound derivatives showed varying degrees of inhibition:

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| 6d5 | 1.11 ± 0.05 | Most potent among tested |

| 6b5 | 4.55 ± 0.20 | Moderate activity |

| 6a6 | 7.50 ± 1.68 | Simple structure, moderate activity |

The introduction of different substituents on the benzyl group influenced the inhibitory activity significantly, demonstrating a clear structure-activity relationship .

3. Antibacterial Activity

This compound and its derivatives have also been investigated for antibacterial properties. Certain derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria:

| Compound | MIC (µg/mL) against Staphylococcus aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| Compound A | ≤2 | >32 |

| Compound B | ≤4 | ≤16 |

These findings suggest that modifications to the acetamide structure can enhance antibacterial efficacy .

Case Study: Anticancer Activity

In a controlled study using cancer cell lines, this compound was shown to inhibit cell proliferation effectively over time:

- Cell Lines Used : HT-29 (colon cancer)

- Observation Period : 72 hours

- Result : Significant reduction in cell viability compared to control groups.

The mechanism appears to involve not only Src inhibition but also other cellular pathways that warrant further investigation .

Research Findings on Structure Activity Relationship

The SAR studies have indicated that:

- The presence of electron-donating or withdrawing groups on the benzyl ring significantly alters biological activity.

- Compounds with hydrophobic substituents tend to exhibit enhanced cell permeability and bioactivity.

- The configuration around the double bond in the propylene moiety also plays a critical role in determining the overall potency .

Properties

Molecular Formula |

C12H15NO |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

N-benzyl-N-[(E)-prop-1-enyl]acetamide |

InChI |

InChI=1S/C12H15NO/c1-3-9-13(11(2)14)10-12-7-5-4-6-8-12/h3-9H,10H2,1-2H3/b9-3+ |

InChI Key |

CVUTWKVGETWPRT-YCRREMRBSA-N |

Isomeric SMILES |

C/C=C/N(CC1=CC=CC=C1)C(=O)C |

Canonical SMILES |

CC=CN(CC1=CC=CC=C1)C(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.